Product packaging for bacteriocin A(Cat. No.:CAS No. 155870-23-8)

bacteriocin A

Cat. No.: B1174505
CAS No.: 155870-23-8
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Description

Bacteriocin A is a ribosomally-synthesized, heat-stable antimicrobial peptide (bacteriocin) belonging to Class II, characterized by its relatively small molecular weight (typically under 10 kDa) and lack of extensive post-translational modifications . This product is purified to a high grade for use in scientific research, offering investigators a tool to study novel antimicrobial mechanisms and develop applications in food preservation and health sciences. The primary mechanism of action for this compound, like many class II bacteriocins, involves the disruption of the target bacterial cell membrane. Its cationic and hydrophobic nature allows it to adsorb to the anionic surfaces of bacterial cells, leading to the dissipation of the transmembrane potential and the formation of pores. This results in increased membrane permeability, ion leakage, and ultimately, cell death . Its activity is often bactericidal, acting rapidly even at low concentrations . This compound is provided for research applications, including investigations into alternative antimicrobial agents to combat multidrug-resistant bacterial pathogens . It is also suitable for studies in food biopreservation, where it can be applied to inhibit the growth of food spoilage organisms and pathogens like Listeria monocytogenes . Furthermore, its role in modulating microbial communities and its potential synergistic effects with other antimicrobial compounds represent other key areas of research interest . This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

155870-23-8

Molecular Formula

C6H6N2O4

Synonyms

bacteriocin A

Origin of Product

United States

Genetic and Molecular Determinants of Bacteriocin a Production

Genomic Organization and Transcriptional Regulation of Bacteriocin (B1578144) A Loci

The genes responsible for bacteriocin A production are typically organized into operons or gene clusters within the bacterial genome. These loci can be located on chromosomes, plasmids, or transposons. nih.govfrontiersin.orgresearchgate.nettandfonline.comoup.com The genetic organization often shows conservation among different bacteriocin classes, particularly within Class II bacteriocins. mdpi.com

The core genetic machinery for this compound production generally includes a structural gene encoding the bacteriocin precursor peptide, an immunity gene providing self-protection to the producer cell, and genes involved in processing and transport. frontiersin.orgresearchgate.netresearchgate.netnih.govasm.orgportlandpress.com Additional genes encoding accessory proteins and regulatory elements are also frequently found within or near these clusters. nih.govfrontiersin.orgresearchgate.netmdpi.comasm.orgscielo.brfrontiersin.org

The structural gene encodes a pre-bacteriocin, which contains an N-terminal leader sequence attached to the C-terminal propeptide. nih.govresearchgate.netmdpi.comresearchgate.net This leader sequence is crucial for directing the subsequent processing and secretion of the bacteriocin. mdpi.comportlandpress.comfrontiersin.org Immunity genes encode small proteins that protect the producing strain from the lethal effects of its own bacteriocin. researchgate.netresearchgate.net For example, in the case of bacteriocin 31 from Enterococcus faecalis, the bacA gene encodes the bacteriocin, and bacB encodes the immunity protein. asm.orgasm.org Similarly, studies on Lactobacillus plantarum have identified pln genes encoding various bacteriocin-like structures and associated immunity proteins. scielo.br

Detailed research findings have characterized specific bacteriocin loci. The Enterococcus faecalis plasmid pYI17 encodes bacteriocin 31, with the bacA and bacB genes located within a 1.0-kb fragment. asm.orgasm.org This operon also includes an open reading frame downstream of bacB. asm.org In Carnobacterium piscicola LV17, the genes for carnobacteriocins A, B2, and BM1 are transcribed, and their production is autoregulated. nih.gov The identification of bacteriocin genes often involves techniques like PCR using specific primers targeting known bacteriocin gene sequences, as demonstrated in studies identifying genes like gassericin A, plantaricin S, and laf operon in Lactobacillus strains. nih.gov

Transcriptional control of this compound biosynthesis is a critical regulatory layer. Promoters located upstream of operons initiate transcription. tandfonline.comasm.org Studies on carnobacteriocin production in Carnobacterium piscicola LV17 revealed that regulation by inoculum size occurs at the transcriptional level, with specific transcripts observed for different carnobacteriocins. nih.gov Primer extension analysis confirmed that transcription initiates from specific promoters. nih.gov The expression of bacteriocin genes can be influenced by various factors, including cell density and environmental cues, often mediated by regulatory proteins. nih.govontosight.ainih.govmdpi.com

Regulatory Networks Governing this compound Expression

The production of this compound is tightly regulated, often in response to environmental signals and cell density. These regulatory mechanisms ensure that bacteriocin is produced at appropriate times and conditions, providing a competitive advantage to the producer strain. ontosight.ainih.govcaister.com

A common regulatory mechanism for this compound expression is quorum sensing, which involves a cell density-dependent signaling system. nih.govfrontiersin.orgmdpi.comasm.orgresearchgate.netplos.orgasm.orgontosight.ainih.govresearchgate.netfrontiersin.orgasm.orgnih.gov This system typically comprises three components: an inducer peptide (pheromone), a membrane-associated histidine protein kinase (sensor), and a cytoplasmic response regulator. nih.govfrontiersin.orgmdpi.comasm.orgresearchgate.netasm.orgresearchgate.netasm.org

The inducer peptide is secreted by the bacterial cells, and its concentration in the environment increases with cell density. mdpi.comasm.orgresearchgate.net Once the inducer peptide reaches a threshold concentration, it activates the histidine protein kinase. asm.orgresearchgate.netasm.org The activated kinase then phosphorylates the response regulator, which in turn binds to specific DNA sequences (promoters) to activate the transcription of bacteriocin biosynthesis genes. nih.govfrontiersin.orgasm.orgmdpi.comresearchgate.netasm.org This autoinduction mechanism ensures that bacteriocin production is initiated when the cell population reaches a certain density. asm.orgnih.govplos.orgasm.orgresearchgate.net

Examples of this type of regulation include the plantaricin system in Lactobacillus plantarum and the Blp system in Streptococcus species, where inducing peptides like PLNC8IF and BlpC activate dedicated two- or three-component systems to regulate bacteriocin production. plos.orgasm.orgresearchgate.netfrontiersin.orgasm.org

Beyond quorum sensing, other regulatory proteins can influence this compound expression. Studies in Lactobacillus brevis 174A have shown that two transcriptional regulatory proteins, BreD and BreG, positively control the expression of genes involved in brevicin 174A production and self-resistance. nih.gov In Pseudomonas fluorescens SF4c, the regulator PrtR acts as a positive regulator of tailocin (a type of bacteriocin) expression. csic.es Environmental factors such as nutrient availability, stress, and even acetic acid concentration can also impact bacteriocin expression. nih.govmdpi.com Complex regulatory crosstalk, such as the intertwined regulation between bacteriocin production and competence systems observed in streptococci, further highlights the intricate nature of these regulatory networks. plos.orgnih.govasm.org

Table 1: Key Genes and Associated Proteins in Bacteriocin Production

Gene/Protein Name (Example)FunctionAssociated Bacteriocin (Example)
Structural Gene (bacA, sapA, plnA)Encodes the bacteriocin precursor peptide (pre-bacteriocin)Bacteriocin 31, Sakacin A, Plantaricin
Immunity Gene (bacB, saiA, plnI)Provides self-protection to the producer cell against the bacteriocinBacteriocin 31, Sakacin A, Plantaricin
Transporter Gene (sapT, papC, papD)Encodes proteins (often ABC transporters) for bacteriocin secretionSakacin A, Pediocin PA-1
Accessory Protein Gene (sapE)Assists in bacteriocin processing and/or secretionSakacin A
Inducer Peptide Gene (plnIF, blpC)Encodes the signaling molecule for quorum sensing regulationPlantaricin, Blp bacteriocins
Histidine Protein Kinase Gene (sapK, plnHK, blpH)Encodes the sensor protein in quorum sensing regulatory systemsSakacin A, Plantaricin, Blp bacteriocins
Response Regulator Gene (sapR, plnD, blpR)Encodes the transcriptional activator in quorum sensing regulatory systemsSakacin A, Plantaricin, Blp bacteriocins
Modification Enzyme Genes (nisB, nisC)Involved in post-translational modifications (e.g., dehydration)Nisin
Peptidase Gene (nisP)Involved in leader peptide cleavageNisin
Regulatory Protein Genes (breD, breG, prtR)Encode transcriptional regulators influencing bacteriocin expressionBrevicin 174A, Tailocins

Quorum Sensing and Environmental Signal Integration in this compound Production

Quorum sensing (QS) is a sophisticated cell-to-cell communication system that allows bacteria to coordinate gene expression in response to changes in their local population density. jmicrobiol.or.krworldscientific.com This mechanism frequently regulates bacteriocin production, ensuring that these antimicrobial peptides are produced when the bacterial population reaches a certain threshold. jmicrobiol.or.krworldscientific.commdpi.comnih.govteagasc.iefrontiersin.org In many cases, QS-based regulation of bacteriocin production involves the secretion and extracellular accumulation of peptide signals, often referred to as autoinducers. jmicrobiol.or.krmdpi.com These autoinducers act as chemical messengers, and their concentration reflects the cell density of the bacterial population. jmicrobiol.or.krmdpi.com

The autoinducer-dependent induction of bacteriocin production typically relies on two-component signal transduction systems (TCSTSs). jmicrobiol.or.krmdpi.comnih.gov A common three-component QS system regulating the synthesis of some bacteriocins, particularly class IIa bacteriocins, includes an Induction Factor (IF), a Histidine Protein Kinase (HPK), and a Response Regulator (RR) protein. mdpi.comnih.govfrontiersin.org The IF is synthesized intracellularly as a precursor peptide, transported outside the cell, and then cleaved into its active form. mdpi.com Once the active IF reaches a critical concentration threshold in the extracellular environment, it is sensed by the membrane-bound HPK. mdpi.comteagasc.ienih.gov This interaction activates the HPK, which then phosphorylates the intracellular RR protein. mdpi.com The phosphorylated RR typically acts as a transcriptional regulator, binding to promoter regions of bacteriocin structural genes and activating their expression. nih.govteagasc.ienih.gov

Environmental signals can also be integrated into the regulation of this compound production. mdpi.comteagasc.ienih.gov The Induction Factor (IF) itself can act as a signal molecule that senses environmental changes and regulates bacteriocin synthesis. mdpi.com Studies have shown that bacteriocin production can be sensitive to environmental parameters such as temperature, pH, and growth medium composition. teagasc.ienih.gov Furthermore, environmental stimuli can elicit increased production of inducing peptides, contributing to the accumulation of the signal molecule. teagasc.ienih.gov For example, mild environmental stresses, including simulated gastric fluid, have been shown to positively induce the promoter activity of bactofencin A, a type of bacteriocin. nih.gov This suggests that bacteria can tune bacteriocin production in response to specific environmental cues, potentially providing a competitive advantage in challenging niches like the gut. teagasc.ienih.gov

Research findings highlight the interconnectedness of QS systems regulating different bacterial traits. In Streptococcus pneumoniae and Streptococcus mutans, complex QS systems regulate both bacteriocin production and competence (the ability to take up external DNA). mdpi.comnih.gov Direct interactions between the ComCDE pathway (regulating competence) and the BlpRH pathway (regulating bacteriocin production) have been identified, emphasizing the intricate regulatory networks involved. mdpi.comnih.gov

Intracellular Signaling Cascades Modulating this compound Gene Expression

Following the sensing of quorum signals or environmental cues by membrane-bound receptors like HPKs, intracellular signaling cascades are activated to modulate bacteriocin gene expression. mdpi.comfrontiersin.orgasm.orgmdpi.comnih.govmdpi.com The core of these cascades often involves the phosphorylation of response regulator proteins within TCSTSs. mdpi.comnih.govfrontiersin.orgasm.org The phosphorylated RR then typically interacts with specific DNA sequences in the promoter regions of bacteriocin structural genes and associated genes (e.g., immunity and transport genes), thereby influencing their transcription. nih.govteagasc.ienih.gov

Beyond the direct action of response regulators on gene promoters, other intracellular signaling pathways can also play a role in modulating bacteriocin production. While specific detailed cascades for "this compound" are not extensively detailed in the provided search results, general mechanisms observed for other bacteriocins and bacterial systems provide insight. For instance, studies on Streptococcus mutans show that the VicRK signaling system, another TCSTS, can regulate bacteriocin production and cell death. asm.org The VicR response regulator has been shown to bind within the coding region of comC, a gene involved in the production of a competence-stimulating peptide that also influences bacteriocin production. asm.org Overexpression of the vic operon can lead to growth-phase-dependent repression of genes involved in competence and bacteriocin production. asm.org

Furthermore, research on the immunomodulatory activities of some bacteriocins suggests potential links to intracellular signaling pathways within target or host cells, although this is distinct from the regulation of bacteriocin production in the producer cell. For example, nisin Z has been shown to induce immunomodulatory responses correlated with the activation of the ERK/MAPK signaling pathway in immune cells. mdpi.com While this relates to the effect of bacteriocins on other cells, it highlights the principle of bacteriocins interacting with and potentially triggering intracellular signaling events.

Studies on bacteriocin BacSp222 indicate that it can activate the NF-κB transcription factor in monocyte-macrophage cells, leading to increased expression of inflammation-associated proteins. nih.gov This demonstrates that bacteriocins can initiate intracellular signaling cascades in other cells, which, by extension, suggests that the production and regulation of bacteriocins within the producer cell likely involve complex intracellular signaling networks that respond to both internal and external stimuli.

The precise intracellular signaling cascades involved in the regulation of this compound gene expression are likely to be multifaceted, integrating signals from quorum sensing, environmental changes, and potentially other cellular processes to fine-tune the timing and level of bacteriocin production.

Structural Biology and Biophysical Characterization of Bacteriocin a

Methodologies for High-Resolution Structural Elucidation of Bacteriocin (B1578144) A

High-resolution structural information for bacteriocins and their complexes is obtained through various biophysical techniques. These methods provide detailed atomic-level views that are essential for understanding the molecular basis of their activity and immunity.

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal. For bacteriocins, this method has been applied to elucidate the structures of the peptides themselves or their associated proteins, such as immunity proteins. The crystal structure of bacteriocin AS-48, a circular bacteriocin, has been determined at high resolution (1.64 Å), providing detailed insights into its globular arrangement of five helices enclosing a hydrophobic core mdpi-res.comrcsb.org. X-ray crystallography has also been used to investigate the structure of the Enterocin (B1671362) A immunity protein (EntA-im), revealing a globular protein with a left-turning four-helix bundle motif nih.gov. Crystallization of bacteriocins can be challenging due to flexible regions, which may necessitate strategies like deletion of flexible sequences or introduction of disulfide bonds to enhance crystallization success um.edu.my.

An example of X-ray crystallography data for Bacteriocin AS-48 (PDB ID: 1O83) is presented below. mdpi-res.comrcsb.org

PropertyValue
MethodX-RAY DIFFRACTION
Resolution1.64 Å
R-Value Work0.193 (Depositor), 0.200 (DCC) mdpi-res.com
R-Value Free0.215 (Depositor), 0.200 (DCC) mdpi-res.com
R-Value Observed0.195 (Depositor) mdpi-res.com

NMR spectroscopy is invaluable for determining the solution structures of peptides and proteins and for studying their conformational dynamics. This technique is particularly useful for flexible molecules or those whose function involves transitions between different states, such as upon membrane binding. The solution structure of bacteriocin AS-48 has been determined by NMR spectroscopy at pH 3, revealing a globular arrangement of five α-helices enclosing a compact hydrophobic core nih.govuniprot.org. NMR studies on Class IIa bacteriocins, including carnobacteriocin B2, curvacin A, leucocin A, and sakacin P, have shown that these peptides often lack defined structures in water but become structured in the presence of membrane-mimicking environments like micelles and liposomes nih.gov. This highlights their conformational adaptability upon interacting with membranes. NMR can also provide information about conformational transitions upon ligand binding researchgate.net. For bacteriocin AS-48, the NMR structure is represented by 20 conformers, with specific regions showing variability, such as a Gly-rich segment presenting different families of conformations nih.gov.

An example of NMR structural statistics for Bacteriocin AS-48 is provided below. nih.gov

PropertyValue
Number of conformers20
Average pairwise RMSD (backbone)0.8 Å
Average pairwise RMSD (all heavy atoms)1.4 Å

An example of Cryo-EM data for a Class IIa bacteriocin complex (SakA-Man-PTS-SaiA) is shown below. dergipark.org.tr

PropertyValue
MethodCryo-Electron Microscopy
Overall Resolution2.54 Å
Molecular Weight376 kDa
Number of particles265,674

Dynamic Conformation and Conformational Transitions of Bacteriocin A

The biological activity of many bacteriocins, including those related to this compound, is intimately linked to their ability to undergo conformational changes. These dynamics are often triggered by interactions with the bacterial membrane or specific receptor molecules. Class IIa bacteriocins, for example, are largely unstructured in aqueous solutions but adopt defined secondary and tertiary structures, such as an N-terminal β-sheet-like domain and a C-terminal α-helical domain, upon encountering a membrane-mimicking environment nih.gov. The circular bacteriocin AS-48 undergoes a transition from a water-soluble form to a membrane-bound state upon membrane binding, a process suggested by X-ray crystallography and molecular dynamics simulations rcsb.orgnih.govnih.govnih.gov. This transition involves conformational readjustment, where hydrophobic residues originally buried become exposed on the membrane surface nih.gov. The dynamic nature of bacteriocins allows them to insert into and permeabilize target cell membranes, a key step in their killing mechanism nih.gov.

Structure-Function Correlates Derived from this compound Structural Analyses

Structural analyses of bacteriocins have been instrumental in establishing relationships between their three-dimensional structures and their biological functions, particularly their antimicrobial activity and target specificity. Understanding these correlates is essential for the rational design of novel bacteriocin variants with improved properties. mdpi-res.comnih.govum.edu.mynih.govdergipark.org.truni.lunih.govnih.gov

Structural studies of bacteriocins like AS-48 have suggested a mechanism involving the accumulation of positively charged molecules at the membrane surface, leading to disruption of the membrane potential mdpi-res.comnih.gov. For Class IIa bacteriocins, the C-terminal half is believed to penetrate the target cell membrane and plays a significant role in determining target cell specificity nih.gov. Cryo-EM studies of Class IIa bacteriocin-receptor complexes have shown that the bacteriocins bind to a specific position on the Core domain of the man-PTS receptor, and their C-terminal helical tails facilitate transmembrane pore formation by inducing conformational changes in the receptor dergipark.org.trbbrc.in.

Specific amino acid sequences and structural motifs within bacteriocins have been identified as critical determinants of their bioactivity. For Class IIa bacteriocins, a highly conserved N-terminal region (residues 1 to 16) contains the consensus YGNGV motif and typically two cysteines involved in a disulfide bridge nih.govcpu-bioinfor.org. This YGNGV motif is thought to be involved in recognizing a putative membrane receptor uni.lu. The conserved disulfide bridge in Class IIa bacteriocins structurally stabilizes the N-terminal β-sheet-like domain nih.gov. Some Class IIa bacteriocins, including Enterocin A, contain an additional C-terminal disulfide bridge that contributes to the stability of the C-terminal domain nih.gov.

In bacteriocin AS-48, a cluster of positive charges in the side chains of residues in helix 4 and the turn linking helix 4 to helix 5 is thought to be crucial for its antibacterial activity by promoting pore formation in cell membranes nih.gov. Despite limited sequence similarity, many circular bacteriocins, including Circularin A and Enterocin AS-48, share a common structural fold known as the saposin-like fold, consisting of four or five α-helices uni.lufrontiersin.orgnih.gov. This conserved structural motif is believed to be important for their function. Studies involving the exchange of α-helices between Circularin A and Enterocin AS-48 have provided insights into the structural and functional restrictions of these peptides frontiersin.orgnih.gov. Mutational analyses of other bacteriocins, such as Class IId bacteriocins targeting Man-PTS, have identified specific motifs like the NGY motif in GarQ as crucial for specific receptor interaction nih.gov.

Below is a table summarizing some critical structural motifs and features identified in bacteriocins discussed in the context of this compound.

Bacteriocin Type/ExampleCritical Structural Motif/FeatureProposed RoleSource
Class IIa BacteriocinsYGNGV motifReceptor recognition nih.govuni.lu
Class IIa BacteriocinsN-terminal disulfide bridgeStabilizes N-terminal β-sheet-like domain nih.gov
Enterocin A (Class IIa)C-terminal disulfide bridgeStabilizes C-terminal domain nih.gov
Bacteriocin AS-48 (Circular)Cluster of positive charges (Helices 4/5)Promotes pore formation nih.gov
Circular BacteriocinsSaposin-like fold (4-5 α-helices)Common structural motif, important for function uni.lufrontiersin.orgnih.gov
GarQ (Class IId)NGY motifCrucial for specific receptor interaction nih.gov

Implications of Three-Dimensional Architecture for Receptor Binding and Target Interactions

The three-dimensional architecture of bacteriocins is a critical determinant of their ability to recognize and interact with specific receptors and target molecules on the surface and within susceptible bacterial cells. While the term "this compound" may refer to different specific compounds depending on the bacterial source, structural studies on various bacteriocins, including those sometimes designated with an 'A' or belonging to related classes like circular or Class IIa/IId bacteriocins, reveal common principles and distinct features that govern their mechanisms of action.

Many bacteriocins adopt defined three-dimensional folds, such as the saposin-like fold or related alpha-helical bundles. For instance, Bacteriocin AS-48, a well-characterized cyclic bacteriocin, exhibits a globular structure composed of five alpha-helices enclosing a compact hydrophobic core. nih.gov This stable, compact arrangement, reinforced by its head-to-tail cyclization, is crucial for its activity and likely influences its interaction with the bacterial membrane. nih.govnih.govoup.com Similarly, other circular bacteriocins often share this saposin-like motif of four or five alpha-helices, with hydrophobic interactions playing a key role in stabilizing the circular structure. nih.govuni.lu The circular nature itself contributes to enhanced stability. dergipark.org.tr

Initial interactions with the target cell often involve electrostatic forces. Many bacteriocins, particularly those from Class IIa, possess a net positive charge, which facilitates their initial attraction to the negatively charged phospholipid head groups of the bacterial membrane. nih.govnih.govum.edu.myembrapa.br The N-terminal region of some bacteriocins, rich in positively charged residues, is particularly important for this initial membrane binding step. nih.govembrapa.brdntb.gov.ua

Following initial membrane association, many bacteriocins, especially those in Class IIa and IId, engage with specific protein receptors embedded in the target cell membrane. A prominent receptor for these bacteriocins is the mannose-phosphotransferase transport system (Man-PTS). nih.govnih.govuni.lunih.govuni.ludergipark.org.trnih.govresearchgate.net The precise three-dimensional fit between the bacteriocin and specific regions of the Man-PTS is essential for productive binding and subsequent action. Studies on Lactococcin A (LcnA), a Class IId bacteriocin, and Class IIa bacteriocins like pediocin PA-1 and sakacin A, have shown that they bind to membrane-located components of the Man-PTS. nih.govdergipark.org.trresearchgate.net Although both classes utilize Man-PTS, their binding positions on the receptor's Core domain can differ slightly, influencing the subsequent steps. nih.gov

The binding of the bacteriocin to its receptor triggers conformational changes in the receptor and/or the bacteriocin itself, leading to the disruption of the membrane and pore formation. dergipark.org.trnih.govuni.lunih.govuni.ludergipark.org.trdbaasp.org The bacteriocin essentially acts like a wedge, "cracking" the Man-PTS and causing membrane leakage. nih.govdergipark.org.tr The C-terminal region of some bacteriocins is implicated in inserting into the membrane and facilitating pore formation after receptor binding. dergipark.org.trnih.govuni.lu The specific arrangement of alpha-helices and other structural elements within the bacteriocin's 3D structure dictates how it interacts with the membrane bilayer and the receptor to form these pores, leading to the dissipation of the membrane potential and cell death. dergipark.org.trnih.govnih.govdbaasp.org

Detailed research findings from structure-activity relationship studies highlight the importance of specific residues and structural motifs. For example, in Bactofencin A, a highly cationic N-terminus is crucial for membrane interaction, while the C-terminal macrocycle may be involved in target protein binding. dntb.gov.uaucc.ie Substitutions or modifications to key residues within the bacteriocin structure can significantly impact its binding affinity, receptor recognition, and ultimately, its antimicrobial potency. um.edu.myucc.ie

Below is a summary of structural features and their implications for binding and interaction for some representative bacteriocins discussed:

Table 1: Structural Features and Role in Binding/Interaction for Representative Bacteriocins

Bacteriocin Type/ExampleKey Structural FeaturesRole in Membrane InteractionRole in Receptor BindingRole in Pore Formation
Bacteriocin AS-48Cyclic, Globular (5 α-helices), Hydrophobic CoreInfluenced by stable 3D fold and positive charge cluster. nih.govNot explicitly defined as a specific protein receptor in all studies, interacts with membrane. nih.govrcsb.orgPromoted by positive charge cluster; forms pores. nih.govmicrobiologyresearch.org
Class IIa (Pediocin-like)Linear, N-terminal β-sheet/hydrophilic, C-terminal α-helices/hydrophobic, YGNG motif, Disulfide bond(s)Initial electrostatic attraction via positive N-terminus. nih.govembrapa.brSpecific binding to Man-PTS receptor. nih.govnih.govuni.lunih.govuni.ludergipark.org.trnih.govresearchgate.netInserts into membrane, forms pores often mediated by receptor interaction. dergipark.org.trnih.govnih.govuni.lu
Lactococcin A (Class IId)Linear peptide (lacks "pediocin box")Interacts with membrane.Specific binding to Man-PTS receptor (slightly different site than Class IIa). uni.lunih.govdergipark.org.trresearchgate.netCracks Man-PTS like a wedge, causing membrane leakage/pore formation. nih.govdergipark.org.tr
Bactofencin ACationic N-terminus, C-terminal loop, Disulfide bondPositively charged N-terminal tail important for interaction. dntb.gov.uaucc.ieC-terminal macrocycle potentially involved in target protein binding. dntb.gov.uaLeads to bacterial growth inhibition (mechanism related to membrane/target interaction). dntb.gov.ua

Interactive Table: The data presented in Table 1 could be presented as an interactive table allowing users to sort or filter by column.

Detailed research findings, often derived from techniques like NMR spectroscopy and X-ray crystallography, provide atomic-level insights into these interactions, revealing how the spatial arrangement of amino acids dictates binding specificity and the mechanism of membrane disruption. nih.govrcsb.orgnih.gov Mutagenesis studies, where specific amino acids are altered, further support these findings by demonstrating the impact of structural changes on bacteriocin activity and receptor binding. um.edu.myucc.ie

Molecular Mechanisms of Action and Cellular Target Specificity of Bacteriocin a

Interaction of Bacteriocin (B1578144) A with Microbial Cell Membranes

The primary target for many bacteriocins produced by Gram-positive bacteria is the cytoplasmic membrane of susceptible cells. tandfonline.com These peptides, which are often cationic, are electrostatically attracted to the negatively charged phospholipids (B1166683) that comprise the bacterial membrane. researchgate.netportlandpress.com This initial interaction is a critical precursor to their bactericidal or bacteriostatic effects.

A predominant mechanism of action for many bacteriocins is the permeabilization of the target cell's cytoplasmic membrane through the formation of pores. engineegroup.usresearchgate.net For instance, Sakacin A, a Class IIa bacteriocin, exerts its bactericidal effect by disrupting membrane integrity, which leads to pore formation and subsequent cell death. tandfonline.com Similarly, Class II bacteriocins, which possess an amphiphilic helical structure, can insert into the target membrane, causing depolarization and eventual cell death. mdpi.comjst.go.jp

This pore formation leads to the efflux of essential small molecules and ions from the cytoplasm, such as potassium ions (K+), amino acids, and ATP. frontiersin.org The resulting dissipation of the proton motive force (PMF) and pH gradient across the membrane disrupts cellular energy production and transport processes, ultimately leading to the cessation of essential functions and cell lysis. engineegroup.usfrontiersin.orgmdpi.com The exact nature of the pores can vary; for example, some two-peptide bacteriocins form pores that are selective for specific monovalent cations. portlandpress.com

The efficacy and specificity of bacteriocin-membrane interactions are heavily influenced by the composition of the target membrane. The cationic nature of many bacteriocins facilitates their initial electrostatic attraction to anionic lipid molecules within the membrane. portlandpress.comnih.gov

For certain classes of bacteriocins, specific docking molecules are required for high-affinity binding and subsequent activity. A well-studied example is the Class Ia bacteriocin Nisin A, which utilizes Lipid II as a high-affinity binding receptor. mdpi.comnih.gov Lipid II is a crucial precursor for peptidoglycan biosynthesis. By binding to Lipid II, nisin not only forms stable pores but also directly inhibits cell wall synthesis, creating a dual mechanism of action. portlandpress.commdpi.com

Specific Cellular Targets and Molecular Pathways Perturbed by Bacteriocin A

Beyond generalized membrane disruption, the high potency and specificity of many bacteriocins are attributable to their interaction with specific molecular targets on or within the susceptible cell.

The action of many bacteriocins is receptor-mediated, which largely defines their spectrum of activity. scielo.br As mentioned, Lipid II serves as the primary receptor for Class I lantibiotics like nisin. nih.govresearchgate.net

For many Class IIa bacteriocins, such as pediocin, the mannose phosphotransferase system (Man-PTS) has been identified as a key receptor. portlandpress.comfrontiersin.org The Man-PTS is a multi-subunit protein complex involved in sugar transport that is present in the membrane of many Gram-positive bacteria. frontiersin.orgnih.gov Specific subunits of this complex, particularly IIC and IID, are crucial for bacteriocin recognition and binding, facilitating the insertion of the peptide into the membrane. frontiersin.org Other bacteriocins may penetrate the cell membrane and interfere with intracellular processes like protein or DNA synthesis. tandfonline.comengineegroup.us

Table 1: Known Receptors for Different Classes of Bacteriocins

Bacteriocin ClassRepresentative BacteriocinPrimary Receptor/Binding SiteReference(s)
Class Ia (Lantibiotic) Nisin ALipid II mdpi.comnih.gov
Class IIa (Pediocin-like) Pediocin PA-1, Sakacin AMannose Phosphotransferase System (Man-PTS) portlandpress.comfrontiersin.org
Class IId Garvicin QMannose Phosphotransferase System (Man-PTS) frontiersin.org

The binding of a bacteriocin to its receptor and subsequent pore formation trigger a cascade of detrimental downstream events. The primary consequence is the rapid dissipation of the proton motive force (PMF), which collapses the cell's transmembrane potential and pH gradient. engineegroup.usfrontiersin.org

This energy disruption has several immediate effects:

Leakage of Intracellular Components: The pores allow for the uncontrolled efflux of vital ions like K+ and small molecules such as ATP and amino acids. portlandpress.comfrontiersin.org

Inhibition of Biosynthesis: For bacteriocins like nisin that target Lipid II, cell wall synthesis is directly inhibited. mdpi.com The loss of cellular energy and essential precursors also halts other critical processes, including protein and nucleic acid synthesis. jst.go.jpmdpi.com

Cell Death: The cumulative effect of membrane depolarization, loss of essential molecules, and cessation of metabolic activity ultimately leads to cell death, which may or may not be accompanied by cell lysis. engineegroup.usnih.gov

Determinants of this compound Target Spectrum and Strain Specificity

The spectrum of activity of any given bacteriocin, ranging from narrow (inhibiting only closely related species) to broad, is dictated by several molecular factors. nih.govnih.gov

The single most important determinant is the presence and accessibility of a specific receptor on the surface of the target bacterium. scielo.brgoogle.com A strain that lacks the specific receptor, such as the correct Man-PTS variant or Lipid II, will be inherently resistant to bacteriocins that rely on these docking molecules. nih.gov

The structure of the bacteriocin itself is also critical. Specific domains or motifs within the peptide are responsible for receptor recognition. For example, the N-terminal region of Class IIa bacteriocins contains a highly conserved "YGNGV" motif that is crucial for their antilisterial activity and is thought to be involved in receptor binding. oup.comscience.gov Similarly, in some bacteriocins that target Gram-negative bacteria, the C-terminal portion of tail fiber proteins is responsible for binding to specific components of the outer membrane, such as lipopolysaccharides (LPS). google.com The high variability in these bacteriocin binding domains and their corresponding cell surface receptors is the primary basis for the strain-level specificity observed in these antimicrobial peptides. google.com

Role of Target Cell Surface Components in this compound Susceptibility

The susceptibility of a target bacterium to this compound, a class II bacteriocin exemplified by lactococcin A, is critically dependent on the presence and structure of specific components on the cell surface. asm.orgchapman.edu The primary determinant for this compound action is the interaction with a specific membrane-bound receptor, which facilitates the subsequent disruption of the cell membrane. chapman.edu

Extensive research has identified the mannose phosphotransferase system (Man-PTS) as the high-affinity receptor for this compound and other related class IIa bacteriocins. asm.orgnih.govasm.org The Man-PTS is a multi-protein complex responsible for the transport and phosphorylation of mannose and other sugars like glucose. asm.org Genetic and biochemical studies have pinpointed that the membrane-spanning components, specifically the IIC and IID proteins of the Man-PTS, form the docking site for this compound. nih.govasm.org The interaction between the cationic bacteriocin and this receptor complex is a prerequisite for its antimicrobial activity. Following binding, this compound is thought to insert into the membrane, leading to the formation of pores that disrupt the proton motive force, cause leakage of essential ions and metabolites, and ultimately lead to cell death. asm.orgasm.org

Conversely, resistance to this compound is frequently associated with modifications or alterations of these specific cell surface components. nih.gov One of the most prevalent resistance mechanisms involves the downregulation of the genes encoding the Man-PTS. nih.gov By reducing the number of available receptor sites on the cell surface, bacteria significantly decrease their susceptibility to the bacteriocin. nih.gov

Modification of Teichoic Acids (TAs): An increased D-alanylation of wall teichoic acids reduces the net negative charge of the cell wall. microbiologyresearch.orgnih.gov This alteration creates an electrostatic repulsion that hinders the initial attraction of the positively charged this compound molecule to the cell surface. nih.gov

Changes in Membrane Phospholipids: An increased lysinylation of membrane phospholipids contributes to a more positive surface charge, further repelling the bacteriocin. microbiologyresearch.org

Increased Membrane Fluidity: Resistant mutants have been found to contain more unsaturated phosphatidylglycerol in their cell membranes, indicating a more fluid membrane, which may interfere with the pore-formation process. microbiologyresearch.org

These findings underscore that susceptibility to this compound is a multi-factorial process governed not only by the presence of a specific receptor but also by the broader physicochemical properties of the bacterial cell envelope. microbiologyresearch.orgnih.gov

Table 1: Role of Cell Surface Components in this compound Susceptibility and Resistance

Component Role in Susceptible Strains Alteration in Resistant Strains Consequence of Alteration References
Mannose-PTS (IIC/IID) Serves as the primary binding receptor for this compound, enabling membrane insertion and pore formation. Downregulation of man-PTS gene expression or missense mutations in the sugar-binding domain. Reduced number of available receptors, preventing bacteriocin binding and activity. asm.orgnih.govasm.orgnih.gov
Teichoic Acids (TAs) Contribute to the net negative charge of the cell surface, facilitating initial electrostatic attraction of the cationic bacteriocin. Increased D-alanine esterification. More positive cell surface charge, leading to electrostatic repulsion of this compound. microbiologyresearch.orgnih.gov

Phylogenetic Analysis of this compound Susceptible and Resistant Strains

Phylogenetic analysis, which examines the evolutionary relationships between organisms, is a valuable tool for understanding the distribution of traits such as bacteriocin susceptibility and resistance within bacterial populations. nih.gov While direct phylogenetic studies mapping susceptibility to externally applied this compound across a species are emerging, the principles can be clearly demonstrated through related analyses of antibiotic resistance and the distribution of bacteriocin resistance genes in clinically relevant pathogens like Listeria monocytogenes. researchgate.netmdpi.com

Different genetic lineages of a bacterial species can exhibit distinct phenotypic characteristics, including varying degrees of susceptibility to antimicrobials. mdpi.com For example, in L. monocytogenes, a key target for many class IIa bacteriocins, studies have revealed that nisin resistance levels can be correlated with specific serotypes and clonal complexes (CCs), which represent distinct phylogenetic clusters. researchgate.net Research has shown that strains belonging to serotype 1/2a and specifically CC155 tend to be more tolerant to the bacteriocin nisin, whereas strains in CC14 and CC199 show increased sensitivity. researchgate.net This suggests that the genetic background defining these phylogenetic lineages influences the baseline susceptibility to certain bacteriocins.

The development of resistance is often linked to specific genetic mutations, such as those in the mpt operon that encodes the Man-PTS receptor. microbiologyresearch.org Phylogenetic analysis can track the emergence and spread of such resistant mutants. If a resistance-conferring mutation arises within a particular clone, it is likely to be inherited by its descendants, leading to a cluster of resistant strains that are phylogenetically related. Comparing the genomes of resistant mutants to their susceptible wild-type ancestors within a known phylogenetic framework allows for the precise identification of the genetic changes responsible for the resistant phenotype. microbiologyresearch.org

Furthermore, phylogenetic studies of various bacterial species have established strong correlations between evolutionary lineage and resistance to conventional antibiotics, a parallel that informs our understanding of bacteriocin resistance dynamics. royalsocietypublishing.org For instance, certain phylogenetic groups of E. coli are known to be associated with higher rates of multidrug resistance. By extension, it is hypothesized that specific lineages of bacteria targeted by this compound may be genetically predisposed to developing resistance more rapidly due to factors inherent to their phylogenetic background.

Table 2: Examples of Phylogenetic Correlation with Antimicrobial Resistance or Bacteriocin-Related Phenotypes

Organism Phylogenetic Group / Lineage Associated Phenotype Implication for Bacteriocin Resistance Analysis References
Listeria monocytogenes Serotype 1/2a (e.g., CC155) Higher tolerance to the bacteriocin nisin. Demonstrates that susceptibility to bacteriocins can be linked to specific genetic lineages. researchgate.net
Listeria monocytogenes Serotype 4b / Clonal Complex 2 (CC2) & CC3 Increased sensitivity to the bacteriocin nisin. Highlights that different phylogenetic clusters within the same species can have inherently different susceptibility profiles. researchgate.net

Immunity and Resistance Mechanisms to Bacteriocin a

Genetic Basis of Self-Immunity to Bacteriocin (B1578144) A in Producer Organisms

Bacteriocin-producing organisms have evolved sophisticated and specific immunity systems to avoid self-intoxication. These systems are typically encoded by genes located in close proximity to the bacteriocin structural gene, often within the same operon, ensuring coordinated expression.

For Aureocin A53 , produced by Staphylococcus aureus, the genetic determinants for immunity are located on the pRJ9 plasmid, which also carries the bacteriocin structural gene, aucA. nih.gov Unlike many other bacteriocin systems, a dedicated immunity gene is not found immediately downstream of aucA. nih.gov Instead, immunity involves a multi-component system. Partial resistance is conferred by the aucEFG operon, which encodes an ABC transporter responsible for the active extrusion of the bacteriocin. nih.govasm.org Full immunity is achieved through the combined action of the aucEFG transporter and the products of the aucIA and aucIB genes. nih.gov

In the case of Lactococcin A , produced by Lactococcus lactis, the immunity gene, lciA, is located on a plasmid along with the structural gene lcnA and genes for an ABC transport system (lcnC and lcnD). mdpi.com The expression of lciA is sufficient to confer immunity to the producing cell. mdpi.com

For Enterocin (B1671362) A , produced by Enterococcus faecium, the immunity gene, entA-im (entI), is also typically found in the same operon as the structural gene. researchgate.net The co-expression of this immunity protein is essential for the survival of the producer organism. ebi.ac.uk

Table 1: Genetic Determinants of Self-Immunity to Representative Bacteriocin A Analogs

Bacteriocin Producer Organism Immunity Genes Function of Gene Products Genetic Location
Aureocin A53 Staphylococcus aureus aucEFG, aucIA, aucIB ABC transporter (efflux), Unknown Plasmid pRJ9
Lactococcin A Lactococcus lactis lciA Immunity Protein Plasmid

| Enterocin A | Enterococcus faecium | entA-im (entI) | Immunity Protein | Operon with structural gene |

The molecular mechanisms by which immunity proteins neutralize their cognate bacteriocins are remarkably specific. For bacteriocins that target the mannose phosphotransferase system (man-PTS), a common mechanism involves the formation of a ternary complex.

The Lactococcin A immunity protein (LciA) exemplifies this protective strategy. LciA is a cytoplasmic protein that recognizes and binds to the complex formed between Lactococcin A and its receptor, the man-PTS, on the cell membrane. nih.govnih.gov This interaction is crucial as LciA does not bind to the man-PTS or Lactococcin A alone. nih.gov By binding to this complex, LciA effectively blocks the bacteriocin-induced pore formation and subsequent membrane leakage, thus preventing cell death. nih.govnih.gov The functionality of LciA is dependent on cellular components, as its protective effect can be strain-dependent. researchgate.net

The Enterocin A immunity protein (EntA-im) is a soluble, cytoplasmic protein that confers immunity by directly interacting with Enterocin A. ebi.ac.uk Structural studies have revealed that EntA-im is a four-helix bundle. ebi.ac.uk The C-terminal region of the immunity protein is critically involved in the specific recognition of the C-terminal part of the Enterocin A peptide. ebi.ac.uk This interaction is thought to prevent the bacteriocin from forming a lethal pore in the producer cell's membrane. ebi.ac.uk

In contrast to a single immunity protein, Aureocin A53 utilizes a dual system. The primary mechanism of immunity involves an ABC transporter encoded by the aucEFG operon. This transporter actively pumps Aureocin A53 out of the cell membrane, reducing its intracellular concentration to sub-lethal levels. nih.govasm.org This represents a different strategy compared to the direct binding and inhibition seen with LciA and EntA-im. Full protection also requires the products of the aucIA and aucIB genes, though their precise molecular function remains to be fully elucidated. nih.gov

High-resolution structural studies have provided detailed insights into the molecular architecture of bacteriocin-receptor-immunity complexes. The structure of the ternary complex involving Lactococcin A (LcnA) , its immunity protein LciA , and the Lactococcus lactis man-PTS receptor has been determined. nih.govnih.gov

The binding of LcnA to the extracellular domains of the man-PTS induces a conformational change in the receptor. nih.govnih.gov This change creates a binding site on the cytoplasmic side of the man-PTS for the LciA protein. LciA consists of a four-helix bundle with a flexible C-terminal tail. researchgate.net The N-terminal four-helix bundle of LciA docks into a cytoplasmic cleft formed between the Core and Vmotif domains of the man-PTS, a cleft that is exposed upon LcnA binding. nih.govnih.gov Subsequently, the flexible C-terminal tail of LciA inserts into the nascent pore created by LcnA, physically obstructing it and preventing ion leakage. nih.govnih.govresearchgate.net This "pore-blocking" mechanism is a highly efficient means of self-protection.

For Enterocin A , the immunity protein (EntA-im) is a globular, cytoplasmic protein composed of an antiparallel four-alpha-helical bundle with a more flexible C-terminal helical hairpin. ebi.ac.uk The interaction between EntA-im and Enterocin A is highly specific, with the C-terminal hairpin of the immunity protein recognizing the C-terminus of the bacteriocin. ebi.ac.uk This interaction is believed to be sufficient to disrupt the bacteriocin's orientation within the membrane, leading to the closure of the permeabilizing pore. ebi.ac.uk

Acquired and Intrinsic Resistance Mechanisms in Target Microorganisms

Despite the potency of bacteriocins, target microorganisms can develop resistance through various intrinsic and acquired mechanisms. nih.govnih.gov These strategies often involve preventing the bacteriocin from reaching its target or modifying the target itself. uspharmacist.comdroracle.ai

While efflux pumps are a primary mechanism of self-immunity in some producer strains, such as for Aureocin A53, their role in acquired resistance in target organisms to bacteriocins like Lactococcin A and Enterocin A is less defined. nih.gov However, the general role of multidrug efflux pumps in conferring resistance to various antimicrobial peptides is well-established. asm.org In Lactococcus lactis, resistance to Aureocin A53 and other bacteriocins has been linked to a four-component system involving the ABC transporter YsaCB. nih.gov Mutations within this system can lead to increased resistance. nih.gov It is plausible that overexpression or mutation of native efflux pumps in target bacteria could contribute to reduced susceptibility to this compound by actively transporting the peptide out of the cell before it can reach its membrane target.

A primary mechanism of resistance to bacteriocins that utilize the man-PTS as a receptor is the modification or downregulation of this cell surface structure. This is a well-documented resistance strategy against Lactococcin A and pediocin-like bacteriocins such as Enterocin A . asm.org

Target cells can acquire high levels of resistance to Lactococcin A through mutations in the genes encoding the man-PTS components. nih.govnih.govasm.org Spontaneous mutants of L. lactis resistant to Lactococcin A frequently harbor missense mutations in the ptnC or ptnD genes, which encode the IIC and IID components of the man-PTS, respectively. nih.govasm.org These mutations, often located in the sugar transport domain, can impede the binding of the bacteriocin to its receptor. nih.gov

Another common adaptive strategy is the downregulation of the entire ptnABCD operon. nih.gov By reducing the number of receptor molecules on the cell surface, the target bacterium significantly decreases the probability of a successful bacteriocin binding event, leading to a resistant phenotype. nih.gov Similarly, resistance to class IIa bacteriocins, including Enterocin A, in Enterococcus faecium has been associated with the man-PTS. asm.org

Table 2: Examples of Mutations Conferring Resistance to this compound Analogs

Bacteriocin Target Organism Gene(s) Mutated Type of Mutation Consequence
Lactococcin A Lactococcus lactis ptnC, ptnD Missense mutations Altered man-PTS receptor, preventing bacteriocin binding
Lactococcin A Lactococcus lactis ptnABCD operon Downregulation of expression Reduced number of man-PTS receptors on the cell surface

| Aureocin A53 | Lactococcus lactis | ysaCB, llrG | Nonsense, frameshift, deletions | Activation of a four-component system leading to multiresistance |

Bacteria can exhibit adaptive responses to bacteriocin exposure, leading to transient or stable resistance. The development of resistance is often the result of spontaneous mutations that provide a survival advantage in the presence of the bacteriocin. nih.gov

For Lactococcin A , the frequency of resistance in L. lactis can be relatively high, with spontaneous mutants arising from mutations in the man-PTS genes as described above. nih.gov These mutations are a direct consequence of selective pressure exerted by the bacteriocin.

In the case of Aureocin A53 , studies on Lactococcus lactis have shown that resistance can emerge through mutations in genes encoding the ABC transporter YsaCB and the two-component system KinG-LlrG. nih.gov These mutations, which can be nonsense or frameshift mutations leading to truncated proteins, result in the upregulation of the dltABCD and ysaDCB operons. nih.gov This complex adaptive response not only confers resistance to Aureocin A53 but also to other membrane-targeting peptide antibiotics like daptomycin (B549167) and gramicidin, indicating a mechanism of cross-resistance. nih.gov This highlights how exposure to one type of antimicrobial peptide can select for broad-spectrum resistance mechanisms.

Ecological Roles and Evolutionary Dynamics of Bacteriocin a

Contribution of Bacteriocin (B1578144) A to Microbial Competition and Niche Establishment

Bacteriocins are recognized as key mediators of microbial competition, providing producer strains with a selective advantage in diverse ecological niches. frontiersin.orgmdpi.comuwo.catandfonline.com Their production can directly inhibit the growth of competing strains or pathogens, thereby facilitating the introduction and maintenance of the producer within a given environment. frontiersin.orgtandfonline.com This competitive edge is crucial for ecological stability and can even contribute to the establishment of infections by pathogenic bacteria. uwo.ca

Interspecies and Intraspecies Interactions Mediated by Bacteriocin A in Mixed Cultures

This compound, like other bacteriocins, is involved in both interspecies and intraspecies interactions within mixed microbial cultures. frontiersin.orgnih.gov While many bacteriocins are known for their relatively narrow spectrum of activity, often targeting closely related species, they can also exert inhibitory effects across species boundaries. tandfonline.comnih.govnih.gov Studies in mixed cultures, including biofilms, have demonstrated that bacteriocin production can significantly impact population dynamics, leading to the inhibition or exclusion of sensitive strains. nih.govnih.govoup.com For instance, research on Pseudomonas aeruginosa has shown that pyocin production affects population dynamics in mixed-culture biofilms. nih.govoup.com Similarly, investigations into Xenorhabdus bacteria isolated from soil samples revealed both conspecific (intraspecies) and heterospecific (interspecies) bacteriocin inhibitions, with intraspecific interactions being more common. nih.gov This highlights the role of bacteriocins in mediating competition among closely related strains as well as between different species coexisting in the same environment. The production of bacteriocins can be influenced by environmental cues, such as carbon source and cell density, further emphasizing their dynamic role in microbial interactions within mixed communities. nih.govasm.org

Ecological Significance of this compound in Specific Microbiota Contexts (e.g., gut, soil)

The ecological significance of this compound extends to specific microbiota contexts, such as the gut and soil environments. In the gut, bacteriocin production by commensal bacteria can modulate niche competition by preventing the colonization of competing strains or pathogens without significantly disrupting the natural microbiota composition. frontiersin.orgnih.gov This function is akin to that of probiotics, contributing to host health. frontiersin.org Bacteriocins produced by human gut microbiota, including Class II bacteriocins, have been shown to inhibit the growth of both clinical pathogens and gut commensals, underscoring their role in maintaining microbial balance. biorxiv.org The concentration and types of bacteriocins can vary across different parts of the human body, suggesting adaptation to specific ecological niches. stm-journal.ru

In soil environments, bacteriocins also contribute to microbial antagonism and competition for resources and space. mdpi.comnih.govresearchgate.net Bacteria in soil produce a variety of antimicrobial substances, including bacteriocins, as a defense mechanism. nih.govresearchgate.net The functional role of bacteriocins in soil is not yet fully understood, but their antimicrobial properties are considered key in protecting ecological niches. mdpi.com Bacteriocin-producing bacteria have been isolated from diverse soil types and other natural environments like water reservoirs, indicating their widespread importance in these ecosystems. mdpi.comresearchgate.netoup.com The production of bacteriocins in biofilms in these environments also suggests their involvement in balanced competition and coexistence within microbial communities. stm-journal.ruescholarship.org

Evolutionary Trajectories of this compound Genes and Associated Loci

The genes encoding this compound and associated loci are subject to evolutionary pressures that shape their diversity and distribution. Bacteriocins are a rapidly evolving group of antimicrobial peptides, reflecting the dynamic nature of microbial competition. mdpi.com

Phylogenetic Analysis of this compound Homologs Across Microbial Lineages

Phylogenetic analysis of bacteriocin homologs across different microbial lineages provides insights into their evolutionary history. Studies evaluating the evolutionary relationships between bacteriocin-producing bacteria have been conducted using phylogenetic trees based on protein sequences. jarir.comamazon.comresearchgate.netresearchgate.net These analyses have indicated varying degrees of homology among bacteriocins from different bacterial groups. For instance, phylogenetic analysis of bacteriocins from Gram-positive and Gram-negative bacteria has shown differences in the relatedness of strains based on bootstrapped values, suggesting distinct evolutionary paths. jarir.comamazon.comresearchgate.netresearchgate.net Conservation of genetic clusters within certain phyla has also been observed through sequence alignments. up.ac.za While general phylogenetic analyses of bacteriocins exist, specific detailed findings focusing solely on "this compound" homologs across a wide range of microbial lineages require further targeted research. However, the principles of phylogenetic analysis applied to bacteriocins in general are relevant to understanding the potential evolutionary history of this compound.

Horizontal Gene Transfer and Recombination Events in this compound Evolution

Horizontal gene transfer (HGT) and recombination events play significant roles in the evolution of bacteriocin genes, including those potentially encoding this compound. up.ac.zascience-line.comresearchgate.net Bacteriocin-encoding genes are often found on mobile genetic elements, such as conjugative plasmids, which facilitate their transfer between bacteria. tandfonline.comresearchgate.netasm.org This mobility allows for the rapid spread of bacteriocin production capabilities within and between microbial populations, contributing to genetic diversity and adaptation. tandfonline.comscience-line.com HGT can occur through various mechanisms, including transformation, transduction, and conjugation. science-line.comresearchgate.net Recombination, particularly homologous recombination, can integrate acquired DNA into the recipient genome. escholarship.orgresearchgate.net The presence of bacteriocin biosynthesis proteins and exporters encoded in gene clusters that show evidence of horizontal transfer further supports the role of HGT in their evolution. asm.org Domain-based shuffling between bacteriocins is also a mechanism contributing to their variability. umass.edu These processes enable bacteria to acquire new bacteriocin genes or modify existing ones, influencing their competitive abilities and adaptability to changing environments.

Impact of Environmental Pressures on this compound Diversity and Distribution

Environmental pressures significantly influence the diversity and distribution of bacteriocins, including this compound. mdpi.comnih.govplos.org The selective pressures present in different ecological niches, such as the gut, soil, and marine environments, can drive the adaptation and diversification of bacteriocin structures and functions. nih.govoup.commdpi.comnih.govplos.org Environments with high levels of interbacterial competition are likely to favor the prevalence of bacteriocin-producing strains. nih.govplos.org

Advanced Methodologies and Research Tools for Bacteriocin a Studies

Omics Approaches in Bacteriocin (B1578144) A Research

Omics technologies, including genomics, metagenomics, transcriptomics, and proteomics, have revolutionized the study of bacteriocins, enabling high-throughput analysis of their genetic basis, production, and effects on target organisms. frontiersin.org These approaches are crucial for identifying novel bacteriocins and understanding their complex biological roles. eurekaselect.com

Genomics and Metagenomics for Novel Bacteriocin A Discovery and Characterization

Genomics and metagenomics play a pivotal role in the discovery and characterization of novel bacteriocins, including potential variants of this compound. The availability of vast genomic datasets has shifted bacteriocin discovery from traditional culture-based screening to in silico prediction of biosynthetic gene clusters (BGCs). biorxiv.orgwikipedia.org Bioinformatics tools are employed to rapidly screen thousands of bacterial genomes and metagenomes for genes encoding antimicrobial peptides. biorxiv.orgwikipedia.orgnih.gov

Bacteriocin BGCs typically include genes for the precursor peptide and associated genes involved in transport and processing. biorxiv.org Metagenomic studies of diverse environments, such as the human gut and urobiome, have revealed a significant untapped potential for novel bacteriocin discovery. eurekaselect.combiorxiv.orgoaepublish.comnih.gov For instance, a systematic mining of bacterial genomes and human gut metagenomes has provided deep insights into the biosynthetic capacity and diversity of Class II bacteriocins. biorxiv.org In silico screening of bacterial genomes using tools like BAGEL has become a standard approach for identifying potential bacteriocin gene clusters. frontiersin.org This genome-guided expansion has led to the identification of hundreds of novel bacteriocin homologues. nih.gov

Metagenome-mining has also indicated an association between bacteriocin presence and strain diversity in environments like the infant gut. nih.gov Studies have identified bacteriocin genes of different classes in bacteria from various human body sites. nih.gov For example, an in silico analysis of urobiome isolates identified numerous potential bacteriocin gene clusters, including novel variants of known bacteriocins. oaepublish.com

Transcriptomics and Proteomics for Investigating this compound Expression and Response

Transcriptomics and proteomics provide valuable insights into the expression of bacteriocin genes and the cellular responses of both the producing and target organisms. Transcriptomic analysis examines gene expression levels, while proteomics focuses on the detection and quantification of proteins. frontiersin.org

Combined transcriptomic and proteomic approaches have been used to understand the regulatory mechanisms affecting bacteriocin production under different conditions. researchgate.netfrontiersin.org For example, studies on Lactococcus lactis have integrated transcriptomics and proteomics to identify differentially expressed genes and proteins under various culture conditions, revealing how factors like fructose (B13574) and pH can affect sugar metabolism and potentially influence bacteriocin production. researchgate.net

Proteomic profiling of target bacteria in response to bacteriocin treatment can elucidate the mechanisms of action and resistance. nih.gov For instance, transcriptomic and proteomic profiling of methicillin-resistant Staphylococcus aureus (MRSA) treated with a novel bacteriocin, plantaricin GZ1-27, identified differentially expressed genes and proteins involved in various biological functions and metabolic pathways, including biofilm formation, DNA replication and repair, and amino acid metabolism. nih.gov These studies highlight the importance of comparative transcriptomics and proteomics analyses for a comprehensive understanding of bacteriocin effects. researchgate.net

Advanced Imaging Techniques for Visualizing this compound Interactions

Advanced imaging techniques allow for the visualization of bacteriocin interactions with bacterial cells and membranes at a detailed level, providing crucial information about their mode of action. frontiersin.orgresearchgate.net

Fluorescence Microscopy and Live-Cell Imaging of this compound Activity

Fluorescence microscopy and live-cell imaging are valuable tools for visualizing the activity of bacteriocins, such as potential interactions of this compound with target cells. Fluorescently labeled bacteriocins can be used to track their localization and effects on bacterial membranes. frontiersin.orgmdpi.commdpi.com

Studies using fluorescence microscopy have demonstrated that bacteriocin treatment can disrupt the cell membrane integrity of target bacteria, as indicated by the uptake of fluorescent dyes like propidium (B1200493) iodide (PI) into the cell. mdpi.complos.org An increase in intracellular red fluorescence with PI staining after bacteriocin treatment signifies damage to the cell membrane. mdpi.com Fluorescence microscopy has also been used to study the distribution of bacteriocins in delivery systems, such as nanofibers, revealing their association with different polymers. mdpi.com Furthermore, fluorescently labeled bacteriocins have been employed in single particle tracking TIRF microscopy to investigate the mobility of outer membrane proteins and their organization in the cell envelope. frontiersin.org Confocal microscopy imaging has also been used to confirm the effects of bacteriocin-carrying membrane vesicles on target cell membrane integrity. frontiersin.org

Atomic Force Microscopy (AFM) for Observing this compound Membrane Perturbation

Atomic Force Microscopy (AFM) is a powerful technique for observing the morphological changes and membrane perturbation induced by bacteriocins on target cells at the nanoscale. researchgate.netfrontiersin.orguobaghdad.edu.iqnih.gov AFM allows for the visualization of surface details and structural alterations that occur upon bacteriocin interaction. researchgate.net

AFM studies have shown that bacteriocin treatment can lead to significant changes in the morphology of target cells, including collapse, vesiculation, and the formation of pores on the cell membrane. researchgate.netplos.org For example, AFM has been used to visualize the effects of various bacteriocins on Lactobacillus sakei and Enterococcus faecium, clearly showing changes such as cytoplasm leakage or vesiculation. researchgate.net AFM has also been applied to characterize the surface of materials coated with bacteriocins, providing information on their distribution and potential interaction mechanisms with the material surface. nih.gov Additionally, AFM has been used to observe the adherence of bacteriocin-carrying membrane vesicles to the membrane of target bacteria. frontiersin.org The use of AFM provides a direct visual method for understanding the mode of action of bacteriocins at the cellular and membrane levels. researchgate.net

Synthetic Biology and Genetic Engineering Approaches for this compound Research

Synthetic biology and genetic engineering offer powerful tools for the research, design, and production of bacteriocins, including the potential engineering of this compound variants. wikipedia.orgsyngulon.comumass.edumdpi.comtechniques-ingenieur.frbiorxiv.orgsyngulon.comnih.govresearchgate.netnih.govnih.govfrontiersin.org These approaches allow for the manipulation of bacteriocin genes and regulatory elements to improve production, alter target specificity, or create novel antimicrobial peptides. syngulon.comumass.edumdpi.com

Bacteriocins are genetically encoded peptides, making them amenable to manipulation through genetic engineering techniques. syngulon.com Synthetic biology involves applying engineering principles to biological systems, using characterized genetic elements as "parts" that can be recombined into new systems. syngulon.com This includes DNA cloning, sequencing, editing, and synthesis technologies. syngulon.com

Genetic engineering techniques can be used to develop high-yielding strains for bacteriocin production. mdpi.com Efforts have focused on generating custom-designed bacteriocins with altered properties, such as expanded specificity or enhanced activity, through genetic modification. umass.edumdpi.comnih.gov This can involve fusing genes or proteins from different bacteria to create active bacteriocins in non-native hosts. umass.edu

Synthetic biology also enables the creation of de novo bacteriocins through sequence design, DNA and peptide synthesis, and high-throughput screening. syngulon.com Standardized collections of synthetic bacteriocin genes, like PARAGEN, have been developed to facilitate the rapid production and screening of numerous bacteriocins using cell-free protein synthesis. nih.govfrontiersin.org This allows for the testing and comparison of different bacteriocins for various applications. nih.gov

Furthermore, synthetic biology can be used to engineer microbial communities for biotechnology applications, including using bacteriocins to control population dynamics or create competitive interactions between strains. nih.gov For example, the production of lactococcin A, a bacteriocin, has been engineered in a "predator" strain to target and kill a "prey" strain in a synthetic microbial consortium. nih.gov The genetic encoding of bacteriocins makes them highly versatile tools for synthetic biology design. biorxiv.org

Rational Design and Directed Evolution Strategies for Modifying this compound

Rational design and directed evolution are powerful strategies employed to engineer bacteriocins with enhanced properties, such as increased activity, altered target specificity, or improved stability nih.govasm.org. Rational design involves making deliberate, stepwise changes to the amino acid sequence of a bacteriocin based on an understanding of its structure-function relationships asm.org. This approach leverages computational analysis and prior knowledge to predict the effects of specific modifications asm.org. For example, rational design techniques have been used to create reductive peptide variants of the bacteriocin AS-48 with optimized membrane-penetrating bioactivity asm.org.

Directed evolution, on the other hand, is a less targeted approach that involves introducing random mutations into bacteriocin genes and then selecting for variants with desired characteristics ncsu.edu. This iterative process of diversification and screening can lead to the discovery of novel bacteriocin variants with improved phenotypes that might not have been predictable through rational design alone. Techniques like Inducible Directed Evolution (IDE) have been developed to facilitate directed evolution in bacteria, allowing for the modification of multiple genes simultaneously and offering greater control over the evolutionary process ncsu.edu. Genetic engineering techniques, encompassing both rational design and directed evolution, are being used to generate custom-designed bacteriocins nih.govumass.edu. Modification at selected residues of bacteriocins like bactofencin and lacticin 3147 A has been shown to increase their antibacterial efficacy frontiersin.org.

Heterologous Expression Systems for Recombinant this compound Production

Heterologous expression systems are crucial for producing recombinant bacteriocins, offering advantages such as controlled gene expression and potentially increased production levels compared to native systems nih.govnih.govteagasc.ie. Escherichia coli is a widely used host for heterologous protein production due to its rapid growth, inexpensive media requirements, and extensive genetic characterization nih.govteagasc.ietandfonline.com. Various expression vectors and strains are available for this purpose nih.govteagasc.ie.

Studies have demonstrated the successful heterologous expression of various bacteriocins, including class IIa bacteriocins like pediocin PA-1, enterocin (B1671362) A, plantaricin 423, and mundticin (B1577348) ST4SA, in E. coli nih.govfrontiersin.org. While some systems have resulted in low production levels or accumulation of bacteriocins in inclusion bodies, strategies such as expressing bacteriocins as fusion proteins (e.g., with thioredoxin or green fluorescent protein) have been employed to improve solubility and facilitate purification nih.govfrontiersin.org. For instance, fusing carnobacteriocin B2 and BM1 to thioredoxin has yielded high production levels in E. coli fed-batch fermentation frontiersin.org. The choice of expression system depends on the specific characteristics of the bacteriocin, including the presence of post-translational modifications nih.gov.

Purification and Characterization Methodologies for this compound

Purification and characterization are essential steps in studying bacteriocins, enabling the isolation of pure peptides and the determination of their properties and activity nih.govjptcp.com. The purification process often involves multiple steps due to the low concentrations of bacteriocins typically produced in culture nih.govnih.gov.

Strategies for Extraction and Initial Concentration of this compound

Initial steps in bacteriocin purification often involve concentrating the bacteriocin from the culture supernatant nih.govd-nb.info. Common strategies include precipitation methods using agents like ammonium (B1175870) sulfate (B86663), polyethylene (B3416737) glycol (PEG), or organic solvents such as alcohol or acetone (B3395972) d-nb.infobioline.org.br. Ammonium sulfate precipitation is a widely used salting-out method that increases ionic strength and decreases protein solubility, leading to precipitation d-nb.info. Organic solvent extraction has also been employed to separate bacteriocins based on their solubility nih.govd-nb.info. Another approach is pH-dependent cell adsorption and desorption, where bacteriocins are adsorbed onto producer cells or other materials at a specific pH and then eluted nih.govnih.gov. Membrane filtration can also be used as an initial concentration step nih.govbioline.org.brscirp.org.

Chromatographic and Membrane-Based Purification Techniques for this compound

Chromatographic techniques are widely used for further purification of bacteriocins after initial concentration nih.govd-nb.infoscirp.org. These methods separate bacteriocins based on properties such as charge, hydrophobicity, and size d-nb.info.

Common chromatographic methods include:

Ion-exchange chromatography: Separates bacteriocins based on their charge, which varies depending on their amino acid composition and the pH of the mobile phase nih.govd-nb.infobioline.org.brscirp.org.

Hydrophobic interaction chromatography: Utilizes the hydrophobic nature of many bacteriocins for separation nih.govd-nb.infobioline.org.br.

Gel filtration chromatography (Size Exclusion Chromatography): Separates bacteriocins based on their molecular weight nih.govd-nb.infobioline.org.br. Various gel columns are available for different molecular weight ranges d-nb.info.

Reversed-phase high-performance liquid chromatography (RP-HPLC): A high-resolution technique commonly used in later purification stages to achieve high purity nih.govnih.govd-nb.infobioline.org.br.

Membrane-based techniques, such as ultrafiltration, can also be integrated into purification schemes for concentration and removal of larger or smaller molecules nih.govbioline.org.brscirp.org. The specific purification strategy is often tailored to the characteristics of the bacteriocin of interest bioline.org.brmdpi.com.

Data illustrating purification steps and yields for a specific bacteriocin (Bacteriocin ZFM216) are presented below:

Purification StepYield (%)Purity (%)
Macroporous resin--
Gel chromatography--
Reversed-phase HPLC97.3-

Note: The source provided purity for the final step but not intermediate yields or initial purity nih.gov.

Bioactivity Assessment Methodologies for this compound

Assessing the bioactivity of bacteriocins is crucial at various stages of research, from screening for producer strains to evaluating the potency of purified peptides jptcp.comfrontiersin.orgnih.govnih.gov. Various in vitro methods are employed to determine the antimicrobial activity of bacteriocins against target bacteria jptcp.comfrontiersin.orgnih.govresearchgate.net.

Common bioactivity assessment methodologies include:

Agar (B569324) diffusion assays: These are widely used and include methods like agar well diffusion, disk diffusion, spot-on-lawn, agar overlay, and cross-streak methods frontiersin.orgnih.govresearchgate.netfrontiersin.org. These methods involve placing a sample containing bacteriocin on an agar plate inoculated with a sensitive indicator strain and observing zones of inhibition frontiersin.orgnih.govresearchgate.netfrontiersin.org.

Dilution methods: Broth microdilution and macrodilution methods are used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of bacteriocins jptcp.comresearchgate.netbrieflands.com. The MIC is the lowest concentration of bacteriocin that inhibits visible growth of the target bacterium, while the MBC is the lowest concentration that kills the target bacterium brieflands.com.

Spectrophotometric methods: These can be used to quantify antimicrobial activity by measuring changes in the optical density of bacterial cultures in the presence of bacteriocins jptcp.com.

Zymography: This technique combines SDS-PAGE separation of proteins with an overlay of indicator bacteria in agar to visualize the molecular weight of active bacteriocins based on zones of inhibition frontiersin.org.

The choice of method can depend on factors such as the nature of the bacteriocin, the target organism, and the desired level of sensitivity and throughput jptcp.comfrontiersin.orgresearchgate.net. Optimization of assay conditions, including incubation time, temperature, pH, and inoculum size, is important for ensuring reproducible and reliable results jptcp.com.

Emerging Concepts and Future Directions in Bacteriocin a Research

Investigation of Synergistic and Antagonistic Interactions of Bacteriocin (B1578144) A with Other Antimicrobials

A key area of current and future bacteriocin research involves investigating their interactions, both synergistic and antagonistic, with other antimicrobial agents. Combining bacteriocin A with other antimicrobials, such as antibiotics, phages, nanoparticles, and essential oils, is explored as a strategy to enhance antimicrobial efficacy and broaden the spectrum of activity mdpi.comnih.govnih.gov. Synergistic interactions can lead to a more potent inhibitory effect than either agent alone, potentially allowing for lower concentrations of each compound, which could reduce toxicity and the likelihood of resistance development mdpi.comnih.govnih.gov.

Research has demonstrated synergistic effects in various combinations involving bacteriocins. For instance, studies have shown synergy between nisin and vancomycin (B549263) against biofilms of multidrug-resistant Staphylococcus aureus isolates mdpi.com. Combinations of garvicin KS and nisin with tetracycline (B611298) or polymyxin (B74138) B have revealed effective synergies against urinary tract infections caused by multidrug-resistant Gram-positive and Gram-negative bacteria mdpi.com. Furthermore, a bacteriocin produced by Lactobacillus acidophilus demonstrated synergy with antibiotics like ceftazidime, imipenem, and minocycline (B592863) against resistant Stenotrophomonas maltophilia researcherslinks.com.

Conversely, antagonistic effects, where the combined effect is less than the sum of individual effects, have also been reported in some bacteriocin-antimicrobial combinations nih.gov. A precise understanding of the mechanisms underlying these synergistic and antagonistic interactions remains an active area of research, crucial for the rational design of effective combination therapies nih.gov.

Elucidating the Role of this compound in Complex Host-Microbe Systems

Understanding the function of this compound within complex biological environments, particularly host-microbe systems like the mammalian gut, is a significant focus for future research. Bacteriocins are known to play a role in shaping microbial communities through antagonistic interactions, influencing microbial competition and potentially impacting host health portlandpress.comresearchgate.netnih.goveajm.orgasm.orgfrontiersin.org.

Despite growing evidence, the in vivo effects of bacteriocins, their precise mechanisms of action within the host, and their interactions with the host immune system and the complex microbiota are not yet fully understood eajm.orgmdpi.com. Research is ongoing to explore how bacteriocins produced by lactic acid bacteria (LAB), for example, can influence gut microbiota composition and potentially impact metabolic health parameters mdpi.com. Further in vivo studies are needed to confirm the potential health benefits associated with bacteriocin interventions in host-microbe systems mdpi.com.

Development of Advanced Computational Models for Predicting this compound Function and Evolution

The increasing discovery of diverse bacteriocins highlights the need for accurate and efficient computational tools to predict novel bacteriocin sequences and understand their potential functions and evolutionary trajectories frontiersin.orgfrontiersin.orgresearchgate.netbiorxiv.orgresearchgate.net. Traditional sequence matching methods often fall short in identifying highly dissimilar bacteriocins biorxiv.org.

Advanced computational approaches, particularly machine learning, are being developed to overcome these limitations frontiersin.orgfrontiersin.orgresearchgate.netbiorxiv.org. These models analyze various features of protein sequences, including physicochemical properties, structural attributes, and sequence profiles, to identify patterns indicative of bacteriocin activity frontiersin.orgfrontiersin.orgbiorxiv.org. Models incorporating multiple features have demonstrated high accuracy in predicting bacteriocins frontiersin.orgbiorxiv.org.

Several web applications and software tools implementing these machine learning models are being developed to facilitate bacteriocin prediction frontiersin.orgbiorxiv.orgresearchgate.net. Future research aims to enhance the robustness of these models by integrating additional biological data, such as protein-protein interaction information, metabolomics data, and gene expression profiles researchgate.net.

Exploration of Novel this compound Variants and Their Unique Biological Activities

Bioengineering and genetic engineering strategies are crucial for developing novel this compound variants with improved properties and unique biological activities oup.comnih.govnih.govresearchgate.net. These approaches allow for the optimization of characteristics such as antimicrobial activity, spectrum of inhibition, stability, and anti-biofilm efficacy oup.comnih.govnih.gov.

Modifications to bacteriocin structures can lead to enhanced antimicrobial potency or an expanded range of target organisms nih.gov. Bioengineered variants of known bacteriocins, such as nisin, have been developed with improved activity or specificity against target pathogens nih.govnih.govnih.gov. Novel methods, including the conjugation of bacteriocides to other molecules like fatty acids, are being explored to improve properties such as solubility and stability nih.gov. The ongoing exploration aims to identify and characterize new bacteriocins from diverse sources and uncover their unique biological functions beyond direct antimicrobial activity mdpi.comnih.gov.

Challenges and Opportunities in Fundamental this compound Research

Fundamental research into this compound faces several challenges despite the significant opportunities they present. Challenges include fully elucidating their complex roles in shaping microbial communities, understanding their interactions with host proteins, detailing their in vivo mechanisms of action, and determining how they traverse biological membranes portlandpress.commdpi.comnih.govresearchgate.net. Potential concerns regarding cytotoxicity against eukaryotic cells, immunogenicity, the emergence of resistance, unpredictable biofunctions, and the high costs associated with production also need to be addressed through extensive safety evaluations nih.govresearchgate.net.

Q & A

Q. How can bacteriocin A activity be reliably quantified in vitro against common foodborne pathogens?

Methodological Answer : Use agar diffusion assays (e.g., well method) with standardized protocols:

  • Prepare cell-free supernatants containing this compound.
  • Apply 200 µL to Oxford cups on agar plates inoculated with target pathogens (e.g., Listeria monocytogenes, Staphylococcus aureus).
  • Measure inhibition zones (mm²) after incubation at 30°C for 24–48 hours .
  • Validate results with positive controls (e.g., nisin) and statistical analysis (ANOVA, Duncan’s Multiple Range Test) to account for experimental variability .

Q. What factors influence this compound stability during storage and application?

Methodological Answer : Test thermal, pH, and enzymatic stability using:

  • Heat stability : Incubate this compound at 40–121°C for 15–30 minutes; assess residual activity via agar diffusion .
  • pH stability : Expose to pH 2–12 for 2 hours; neutralize and measure activity .
  • Enzymatic sensitivity : Treat with proteases (e.g., proteinase K, trypsin) and confirm inactivation via SDS-PAGE . Note: this compound from Lactobacillus plantarum retains activity at pH 5–6 and temperatures ≤80°C but is inactivated by proteolytic enzymes .

Q. How to design a preliminary screening assay for this compound-producing strains?

Methodological Answer :

  • Use a Plackett-Burman design to screen critical variables (e.g., carbon/nitrogen sources, salts) in 12–20 experimental runs .
  • Measure this compound activity via turbidimetric assays or inhibition zones.
  • Prioritize strains with >50% inhibition against target pathogens (e.g., Salmonella enteritis) .

Advanced Research Questions

Q. How to optimize this compound production using response surface methodology (RSM)?

Methodological Answer :

  • Step 1 : Identify key factors (e.g., pH, temperature, glucose concentration) via fractional factorial design .
  • Step 2 : Apply a central composite design (CCD) with 20–30 experimental runs to model interactions .
  • Step 3 : Validate the model in bioreactors (e.g., 50 L fermentors) under predicted optimal conditions (e.g., pH 5.05, 20°C, 18.6-hour incubation) .
  • Expected outcome : 4-fold increase in this compound yield .

Q. How to resolve contradictions in this compound activity data across studies?

Methodological Answer :

  • Standardize protocols : Use identical indicator strains (e.g., ATCC L. monocytogenes 19115) and activity units (AU/mL) .
  • Meta-analysis : Compare variables (e.g., media composition, assay temperature) across studies using databases like Web of Science .
  • Replicate experiments : Test disputed conditions (e.g., NaCl concentration) in triplicate with statistical validation (p < 0.05) .

Q. What experimental models assess this compound’s impact on gut microbiota?

Methodological Answer :

  • In vivo models : Use SPF BALB/c mice (6–8 weeks) inoculated with this compound-producing strains .
  • Sample collection : Analyze fecal DNA via 16S rDNA sequencing to track microbial diversity shifts .
  • Controls : Include mice fed non-bacteriocinogenic strains to isolate bacteriocin-specific effects .
  • Limitation : Few studies address in vivo toxicity; prioritize biosafety assays (e.g., histopathology, cytokine profiling) .

Q. How does strain-specific variation affect this compound efficacy?

Methodological Answer :

  • Comparative genomics : Sequence this compound operons from diverse Lactobacillus strains to identify structural variants .
  • Functional assays : Test purified this compound variants against identical pathogens (e.g., Vibrio parahaemolyticus) .
  • Case study : L. plantarum LPCO10 produces 3.2 × 10⁴-fold more this compound under optimized NaCl (2.3–2.5%) and temperature (22–27°C) conditions .

Methodological Gaps and Recommendations

  • Toxicity models : Only 20% of studies include in vivo biosafety data; integrate murine models with metabolomic profiling .
  • Synthetic biology : Modify this compound via amino acid substitutions to enhance stability or target specificity .
  • Data reproducibility : Adopt open-access platforms for sharing protocols and raw activity datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.